molecular formula C11H14Cl2N2O B5290710 N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea

N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea

Cat. No.: B5290710
M. Wt: 261.14 g/mol
InChI Key: NVNAURCZHKYROM-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea, also known as diuron, is a widely used herbicide that belongs to the class of substituted ureas. It was first introduced in the 1950s and has since become one of the most widely used herbicides globally. Diuron is used to control weeds in various crops, including cotton, sugarcane, citrus, and grapes.

Mechanism of Action

Diuron acts as a photosystem II inhibitor by binding to the D1 protein, which is involved in the transfer of electrons during photosynthesis. This leads to the production of reactive oxygen species, which can damage the photosynthetic apparatus and ultimately lead to cell death. Diuron also affects the expression of genes involved in stress responses and cell division, which can further contribute to its herbicidal activity.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It can inhibit photosynthesis, disrupt cell division, and affect the expression of stress response genes. In animals, N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea has been shown to have toxic effects on the liver, kidneys, and reproductive system. It can also affect the immune system and cause oxidative stress.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide that is readily available and relatively inexpensive. It can be used to study the effects of herbicides on plant physiology and the environment. However, its toxicity to non-target organisms can limit its use in certain experiments, and precautions should be taken to minimize its impact on the environment.

Future Directions

There are several areas of research that could be explored in the future related to N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea. These include:
1. Developing new herbicides that are more effective and have fewer environmental impacts than this compound.
2. Studying the environmental fate and transport of this compound to better understand its impact on non-target organisms.
3. Investigating the mechanisms of this compound resistance in plants to develop new strategies for weed control.
4. Studying the effects of this compound on microbial communities in soil and water to better understand its impact on ecosystem health.
5. Developing new methods for the detection and quantification of this compound in environmental samples.
Conclusion:
In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal activity and its effects on non-target organisms. It acts as a photosystem II inhibitor and can affect plant physiology and animal health. While this compound has advantages for laboratory experiments, it is important to consider its impact on the environment and explore new strategies for weed control. Future research should focus on developing new herbicides, studying the environmental fate and transport of this compound, investigating mechanisms of resistance, studying its effects on microbial communities, and developing new detection methods.

Synthesis Methods

Diuron can be synthesized by reacting 2,4-dichlorophenylisocyanate with tert-butylamine in the presence of a solvent such as toluene. The reaction proceeds under mild conditions and yields N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea as a white crystalline solid. The purity of this compound can be improved by recrystallization from solvents such as ethanol or acetone.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been shown to inhibit photosynthesis in plants by binding to the D1 protein of photosystem II, which leads to the production of reactive oxygen species and ultimately cell death. Diuron has also been shown to have toxic effects on aquatic organisms, including fish, invertebrates, and algae. As a result, it is important to study the environmental fate and transport of N-(tert-butyl)-N'-(2,4-dichlorophenyl)urea to minimize its impact on non-target organisms.

Properties

IUPAC Name

1-tert-butyl-3-(2,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNAURCZHKYROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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